1-(2-Morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
1-(2-Morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound that features a morpholine ring attached to a tetrahydropyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the reaction of morpholine with a suitable precursor, such as a pyrimidine derivative. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as silver oxide. The process may involve multiple steps, including condensation, cyclization, and purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product. The production process is optimized for yield and efficiency, often involving advanced techniques like crystallization and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
1-(2-Morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are typically carried out under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Scientific Research Applications
1-(2-Morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinoethyl-substituted benzimidazole: This compound shares the morpholine and ethyl groups but differs in the core structure.
1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide: Another compound with a morpholinoethyl group, used in different applications
Uniqueness
1-(2-Morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C11H15N3O5 |
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Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H15N3O5/c15-9-8(10(16)17)7-14(11(18)12-9)2-1-13-3-5-19-6-4-13/h7H,1-6H2,(H,16,17)(H,12,15,18) |
InChI Key |
QIDNZQWOFXVKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=C(C(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
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